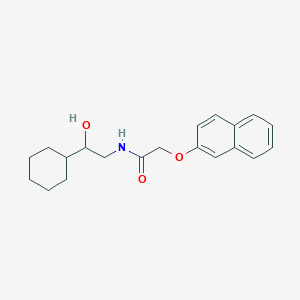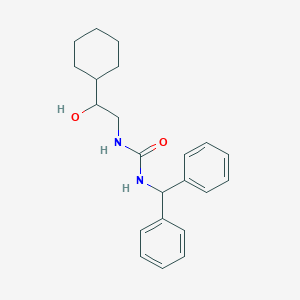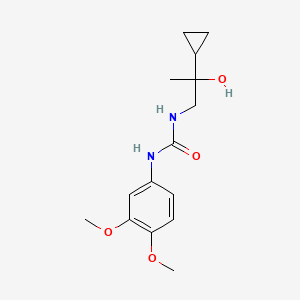![molecular formula C21H20N6OS2 B6495290 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 898624-71-0](/img/structure/B6495290.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amine, a sulfanyl, and a thiazole . These functional groups suggest that the compound could have a variety of chemical properties and potential applications. For example, triazole derivatives are known for their numerous biomedical applications .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions like S-alkylation . This involves the reaction of a sulfur-containing compound with an alkylating agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group might undergo reactions like acylation or alkylation, while the sulfanyl group might participate in oxidation or substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
The compound exhibits promising antimicrobial activity. Researchers have synthesized derivatives of 1,2,4-triazoles, including this compound, and found them effective against various pathogens. Notably, it demonstrates selective inhibition against Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) , suggesting a potential role in combating bacterial infections .
Analgesic Potential
Studies have explored the analgesic properties of related 1,2,4-triazole derivatives. While specific data on this compound are limited, its structural features warrant investigation. Researchers have observed analgesic effects in similar molecules, making it an interesting avenue for further research .
Anti-Inflammatory Activity
Given the thiazole moiety in its structure, this compound may possess anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, and further studies could elucidate its potential in managing inflammatory conditions .
Antidepressant Effects
Although direct evidence is lacking for this compound, its structural resemblance to other antidepressant agents suggests a possible role in mood regulation. Researchers have reported antidepressant activity in related 1,2,4-triazole derivatives, making this compound worth investigating .
Computational Insights
The compound’s geometric optimization has been studied computationally, comparing data with crystallographic information. Understanding its three-dimensional structure aids in predicting its behavior and interactions with biological targets .
Rare and Unique Chemical Collection
Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data are not available, its rarity and distinct structure make it intriguing for further exploration .
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazoles, a core structure in this compound, possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . This suggests that the compound may interact with its targets in multiple ways, leading to a variety of biochemical changes.
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility of similar compounds in water at temperatures below 60°c suggests that this compound may have good bioavailability.
Result of Action
The wide range of biological activities associated with 1,2,4-triazoles suggests that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the reaction conditions can significantly influence the synthesis and properties of similar compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-14-7-9-16(10-8-14)17-12-29-20(23-17)24-19(28)13-30-21-26-25-18(27(21)22)11-15-5-3-2-4-6-15/h2-10,12H,11,13,22H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJIQRCAVMBYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)

![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
